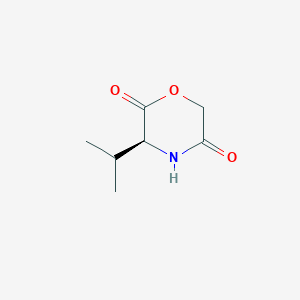
(3S)-3-propan-2-ylmorpholine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-propan-2-ylmorpholine-2,5-dione is a chiral compound with a morpholine ring structure It is characterized by the presence of an isopropyl group attached to the third carbon and two keto groups at the second and fifth positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-propan-2-ylmorpholine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable carbonyl compound, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or water. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3S)-3-propan-2-ylmorpholine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
(3S)-3-propan-2-ylmorpholine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-3-propan-2-ylmorpholine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.
類似化合物との比較
Similar Compounds
®-3-Isopropylmorpholine-2,5-dione: The enantiomer of the compound, which may have different biological activities.
3-Methylmorpholine-2,5-dione: A similar compound with a methyl group instead of an isopropyl group.
3-Ethylmorpholine-2,5-dione: A compound with an ethyl group in place of the isopropyl group.
Uniqueness
(3S)-3-propan-2-ylmorpholine-2,5-dione is unique due to its specific chiral configuration and the presence of the isopropyl group. This configuration can lead to distinct interactions with biological targets and different reactivity in chemical reactions compared to its analogs.
特性
CAS番号 |
127094-72-8 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
(3S)-3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChIキー |
UDAGOJYEKSFEOQ-LURJTMIESA-N |
SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
異性体SMILES |
CC(C)[C@H]1C(=O)OCC(=O)N1 |
正規SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
同義語 |
2,5-Morpholinedione,3-(1-methylethyl)-,(3S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















